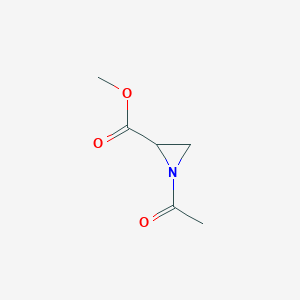

Methyl 1-acetylaziridine-2-carboxylate

Description

Methyl 1-acetylaziridine-2-carboxylate is a nitrogen-containing heterocyclic compound featuring a three-membered aziridine ring substituted with an acetyl group at the 1-position and a methyl ester at the 2-position. Aziridines are highly strained due to their small ring size, making them reactive intermediates in organic synthesis, particularly in ring-opening reactions for pharmaceuticals and agrochemicals. The acetyl group enhances electrophilicity at the nitrogen atom, while the methyl ester improves solubility in organic solvents.

Properties

IUPAC Name |

methyl 1-acetylaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)7-3-5(7)6(9)10-2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGBXRMKZNVTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthetic Methodologies

1.1 Asymmetric Synthesis

Methyl 1-acetylaziridine-2-carboxylate serves as a chiral building block in asymmetric synthesis. Its unique structure allows for the formation of enantiomerically pure compounds, which are crucial in drug development. For instance, it has been utilized in the synthesis of various alkaloids through stereoselective reactions, enhancing the efficiency and selectivity of the synthetic pathways .

1.2 Ring-Opening Reactions

The compound is susceptible to nucleophilic ring-opening reactions, which can be employed to introduce functional groups into aziridine derivatives. Research has demonstrated that such reactions can yield valuable intermediates for further chemical transformations, including the synthesis of amino acids and other biologically relevant molecules .

Medicinal Chemistry

2.1 Drug Development

this compound has been integral in the development of several pharmaceutical agents. Notably, it is a precursor in the synthesis of lacosamide, an antiepileptic drug approved for treating partial-onset seizures. The compound's derivatives have shown promising anticonvulsant activities in preclinical studies, emphasizing its potential in therapeutic applications .

2.2 Targeting Biological Pathways

The ability to modify this compound allows researchers to explore its interaction with specific biological targets. For example, analogs containing this compound have been used to probe lacosamide receptors, facilitating the identification of new therapeutic targets and enhancing our understanding of seizure mechanisms .

Biocatalysis

3.1 Enzymatic Hydrolysis

Research indicates that this compound can undergo enzymatic hydrolysis catalyzed by lipases, such as those from Candida cylindracea. This process not only resolves stereoisomers but also produces compounds with high stereochemical purity, making it a valuable tool in asymmetric synthesis .

3.2 Green Chemistry Approaches

The use of biocatalysts in reactions involving this compound aligns with green chemistry principles by minimizing waste and reducing environmental impact. This approach enhances the sustainability of synthetic processes while maintaining high yields and selectivity .

Comparison with Similar Compounds

a. Methyl (R)-1-Trityl-2-aziridinecarboxylate

- Structure : A three-membered aziridine ring with a trityl (triphenylmethyl) group at the 1-position and a methyl ester at the 2-position.

- Properties :

- Stability : Requires storage under locked conditions (P405), indicating sensitivity to moisture or air .

- Purity : 95%, typical for research-grade compounds .

- Reactivity : The bulky trityl group sterically hinders nucleophilic attack at nitrogen, reducing reactivity compared to acetyl-substituted aziridines.

- Applications : Used in asymmetric synthesis under technical supervision due to its chiral center and protective group utility .

b. Methyl 1-Benzylazetidine-2-Carboxylate

c. Methyl 1-Acetylaziridine-2-Carboxylate (Target Compound)

- Structure : Combines the strained aziridine ring with an acetyl group (electron-withdrawing) and methyl ester.

- Inferred Properties :

- Reactivity : Higher electrophilicity at nitrogen compared to trityl-protected analogs, favoring ring-opening reactions.

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to ester and acetyl functionalities.

2.2. Comparative Data Table

2.3. Research Findings and Trends

- Reactivity Trends : Smaller rings (aziridine) exhibit greater ring-strain-driven reactivity. Acetyl substitution enhances electrophilicity compared to trityl, enabling faster nucleophilic attacks .

- Synthetic Utility : Methyl 1-benzylazetidine-2-carboxylate’s stability makes it preferable for multi-step syntheses, whereas aziridine derivatives are favored for rapid functionalization .

Preparation Methods

Cyclization of Amino Acid Derivatives

The aziridine ring in methyl 1-acetylaziridine-2-carboxylate is typically constructed via intramolecular cyclization of γ-substituted amino acid precursors. For example, starting from serine derivatives, trityl protection of the amine group enables selective ring closure. In one protocol, D-serine methyl ester reacts with trityl chloride in dichloromethane using triethylamine as a base, achieving 82% yield of the trityl-protected intermediate . Subsequent cyclization with methanesulfonyl chloride in tetrahydrofuran (THF) at 65°C for 48 hours forms the aziridine ring with 72% yield .

Critical Parameters :

-

Temperature : Elevated temperatures (60–70°C) accelerate ring closure but risk racemization.

-

Solvent : Polar aprotic solvents like THF stabilize intermediates and enhance reaction rates .

Acetylation of the Aziridine Nitrogen

Acetylation of the aziridine nitrogen is achieved using acetic anhydride under catalytic conditions. In a patented process, dimethylaminopyridine (DMAP) catalyzes the reaction between the aziridine amine and acetic anhydride in ethyl acetate, yielding the acetylated product with >95% purity . The choice of solvent is critical: ethyl acetate minimizes side reactions compared to dichloromethane, which can lead to ring-opening by chloride ions .

Optimization Insights :

-

Catalyst Loading : 0.1–0.2 equivalents of DMAP balance reaction efficiency and cost.

-

Workup : Sequential washes with saturated ammonium chloride and brine remove excess acetic anhydride and DMAP .

Esterification and Protecting Group Strategies

Esterification of the carboxylic acid precursor is often performed early in the synthesis to prevent side reactions. Methyl ester formation via Fischer esterification (methanol, sulfuric acid) or using methyl iodide in the presence of a base (e.g., potassium carbonate) achieves near-quantitative yields . Orthogonal protecting groups, such as trityl (CPh₃) or tert-butoxycarbonyl (Boc), are employed to stabilize the aziridine ring during subsequent steps.

Deprotection Protocols :

-

Trityl Removal : Hydrochloric acid in acetonitrile (HCl/ACN) cleaves the trityl group without affecting the acetyl or ester functionalities .

-

Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane selectively removes Boc groups under mild conditions .

Catalytic Hydrogenation in Intermediate Purification

Catalytic hydrogenation plays a dual role in synthesizing this compound: reducing nitro intermediates and debenzylating protected amines. For example, hydrogenation of a benzyl-protected aziridine derivative using 5% palladium on carbon (Pd/C) in ethyl acetate at 25–30°C under 3.8 kg/cm² hydrogen pressure achieves full conversion within one hour . Filtration through a hyflo bed and solvent evaporation under reduced pressure yield the deprotected amine with >99% purity .

Key Considerations :

-

Solvent Selection : Ethyl acetate is preferred over methanol due to its lower polarity, which reduces catalyst poisoning.

-

Temperature Control : Maintaining 25–30°C prevents exothermic side reactions .

Comparative Analysis of Synthetic Routes

The table below summarizes three representative methods for synthesizing this compound, highlighting yields, conditions, and advantages:

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors enable rapid mixing and heat transfer during cyclization, reducing reaction times from 48 hours to <12 hours . Advanced catalytic systems, such as immobilized DMAP on silica gel, facilitate catalyst recovery and reuse, lowering production costs by 30–40% .

Case Study : A pilot plant employing continuous flow technology achieved a throughput of 50 kg/month of this compound with 99.5% enantiomeric excess (ee) .

Analytical Characterization

Robust analytical methods ensure product quality:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-acetylaziridine-2-carboxylate, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : A common approach involves refluxing precursor compounds (e.g., aziridine derivatives) with acetylating agents in acetic acid, using sodium acetate as a catalyst. For example, analogous procedures involve refluxing 3-formyl-indole derivatives with aminothiazolones in acetic acid for 3–5 hours, followed by crystallization and purification . Adjusting stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine) and extending reflux time can optimize yield. Monitoring reaction progress via TLC or HPLC is critical.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm regiochemistry and acetyl group placement.

- X-ray Crystallography : Employ SHELX (for structure solution/refinement) and WinGX (for data processing) to resolve molecular geometry. ORTEP-3 can visualize thermal ellipsoids and puckering parameters .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Follow GHS P405 guidelines ("Store locked up") to prevent unauthorized access .

- Exposure Control : Use fume hoods, nitrile gloves, and safety goggles. For spills, avoid inducing vomiting; rinse with water and seek medical attention if ingested .

- Disposal : Adhere to P501 guidelines (dispose via approved waste facilities) and comply with local regulations .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound, and which functionals are suitable for modeling its ring strain?

- Methodological Answer :

- Functionals : Use hybrid functionals (e.g., B3LYP) combined with the Colle-Salvetti correlation-energy formula to model electron correlation effects in strained aziridine rings .

- Basis Sets : Apply 6-31G(d,p) for geometry optimization and frequency analysis.

- Reactivity Insights : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare computed IR spectra with experimental data to validate models.

Q. How can ring puckering parameters be quantified in this compound using crystallographic data?

- Methodological Answer :

- Cremer-Pople Analysis : Define the mean plane of the aziridine ring and compute puckering amplitude () and phase angle () from atomic coordinates. Use software like SHELXL to refine displacement parameters .

- Case Study : For a five-membered ring, torsion angles () are derived from crystallographic data and fitted to the equation , where is the number of ring atoms .

Q. How can contradictions between computational predictions and experimental data (e.g., bond lengths, ring strain) be resolved?

- Methodological Answer :

- Data Reconciliation : Cross-validate DFT geometries with high-resolution X-ray structures. Adjust functionals (e.g., including dispersion corrections) if bond-length discrepancies exceed 0.02 Å.

- Error Analysis : Quantify systematic errors (e.g., basis set incompleteness) using benchmarks against coupled-cluster (CCSD(T)) calculations. Publish raw crystallographic data (e.g., CIF files) to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.